molecular formula C7H13ClN2O2 B1526128 1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride CAS No. 1354952-37-6

1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride

Cat. No. B1526128
CAS RN: 1354952-37-6
M. Wt: 192.64 g/mol
InChI Key: GGAPNBLDVRLPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride” is a chemical compound . It is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .


Synthesis Analysis

The synthesis of piperidine-2,6-diones can be readily achieved on a kilo-scale . The method allows the synthesis of CRBN ligands as well as the drug Aminoglutethimide .


Molecular Structure Analysis

The molecular formula of “1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride” is C7H13ClN2O2 . Its molecular weight is 192.64332 g/mol .


Chemical Reactions Analysis

“1-(2-Aminoethyl)piperidine” on [1+1] condensation reaction with 3-methoxy salicylaldehyde yields a tridentate Schiff base ligand . It was used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer bead .

Mechanism of Action

The application describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . These are useful for the treatment of sickle cell disease and β-thalassemia .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, and causes serious eye damage .

Relevant Papers The relevant papers retrieved discuss the synthesis of piperidine-2,6-diones , the use of “1-(2-Aminoethyl)piperidine” in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer bead , and the use of novel substituted piperidine-2,6-dione derivatives in reducing WIZ protein expression levels and/or inducing HbF protein expression levels .

properties

IUPAC Name

1-(2-aminoethyl)piperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c8-4-5-9-6(10)2-1-3-7(9)11;/h1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAPNBLDVRLPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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